molecular formula C10H13BrO3 B8707303 1-Bromo-2-(dimethoxymethyl)-4-methoxybenzene

1-Bromo-2-(dimethoxymethyl)-4-methoxybenzene

Cat. No. B8707303
M. Wt: 261.11 g/mol
InChI Key: BRZDUNWJKNYKJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Bromo-2-(dimethoxymethyl)-4-methoxybenzene is a useful research compound. Its molecular formula is C10H13BrO3 and its molecular weight is 261.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Bromo-2-(dimethoxymethyl)-4-methoxybenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Bromo-2-(dimethoxymethyl)-4-methoxybenzene including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1-Bromo-2-(dimethoxymethyl)-4-methoxybenzene

Molecular Formula

C10H13BrO3

Molecular Weight

261.11 g/mol

IUPAC Name

1-bromo-2-(dimethoxymethyl)-4-methoxybenzene

InChI

InChI=1S/C10H13BrO3/c1-12-7-4-5-9(11)8(6-7)10(13-2)14-3/h4-6,10H,1-3H3

InChI Key

BRZDUNWJKNYKJA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)Br)C(OC)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Step AJ (1): 2-Bromo-5-(trifluoromethyl)benzaldehyde (1069 mg, 4.975 mmol) was dissolved in a mixture of methanol (20 mL) and triethylorthoformate (20 mL). p-Toluenesulfonic acid monohydrate (180.0 mg, 0.946 mmol) was added and the reaction mixture was stirred under reflux for 5 h. The reaction was quenched with aqueous NaHCO3 and extracted with DCM. The combined organic phases were dried over Na2SO4, filtered and concentrated in vacuum at the temperature, not exceeding 35° C. The residue was purified by silica gel chromatography to give 1-bromo-2-(dimethoxymethyl)-4-methoxybenzene (1060 mg, 71%) as a colorless oil. LC-MS (M−OCH3)+=267.23.
[Compound]
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180 mg
Type
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Reaction Step Two

Synthesis routes and methods II

Procedure details

Step AH (2): 2-Bromo-5-methoxybenzaldehyde (1069 mg, 4.975 mmol) was dissolved in a mixture of methanol (20 mL) and triethylorthoformate (20 mL). p-Toluenesulfonic acid monohydrate (180.0 mg, 0.946 mmol) was added and the reaction mixture was stirred under reflux for 5 h. The reaction was quenched with aqueous NaHCO3 and extracted with DCM. The combined organic phases were dried over Na2SO4, filtered and concentrated in vacuum at the temperature, not exceeding 35° C. The residue was purified by silica gel chromatography to give 1-bromo-2-(dimethoxymethyl)-4-methoxybenzene (688.5 mg, 53%) as colorless oil. LC-MS (M+H)+=261.00. 1H NMR (CDCl3, 500 MHz) δ 7.42 (d, J=7.0 Hz, 1H) 7.16 (d, J=3.0 Hz, 1H) 6.76 (dd, J1=10 Hz, J2=3.0 Hz, 1H) 5.50 (s, 1H) 3.80 (s, 3H) 3.39 (s, 6H).
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